molecular formula C14H16O2 B12646094 3,8-Diamantanedione CAS No. 1772586-12-5

3,8-Diamantanedione

Cat. No.: B12646094
CAS No.: 1772586-12-5
M. Wt: 216.27 g/mol
InChI Key: TVSHIFVVJLCWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Diamantanedione is a bicyclic diketone characterized by a rigid diamondoid framework with two ketone groups at the 3 and 8 positions. Diamondoid structures are prized for their thermal stability and molecular rigidity, which enhance their suitability for pharmaceutical and material science applications .

Properties

CAS No.

1772586-12-5

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-3,10-dione

InChI

InChI=1S/C14H16O2/c15-13-5-1-7-8-3-6-4-10(12(8)13)9(2-5)11(7)14(6)16/h5-12H,1-4H2

InChI Key

TVSHIFVVJLCWEH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4CC5CC(C1C3C5=O)C4C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diamantanedione typically involves the oxidation of diamantane derivatives. One common method is the oxidation of diamantane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 3,8-Diamantanedione are not well-documented, the general approach involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,8-Diamantanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,8-Diamantanedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,8-Diamantanedione exerts its effects is primarily through its ability to undergo various chemical transformations. The compound’s rigid, cage-like structure allows it to interact with other molecules in unique ways, making it a valuable building block for the synthesis of complex materials. The molecular targets and pathways involved in these interactions depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,8-Diazabicyclo[3.2.1]octane Derivatives

These nitrogen-containing bicyclic compounds (e.g., compounds 2a, 2b, 2f, 2m in ) share a similar scaffold with 3,8-diamantanedione but differ in functional groups. Key comparisons include:

Property 3,8-Diamantanedione (Hypothetical) 3,8-Diazabicyclo Derivatives ()
Core Structure Diamondoid diketone Bicyclic with two nitrogen atoms
Bioactivity Not reported in evidence Antiproliferative (IC₅₀: 2–14 µM)
Thermal Stability High (inferred from diamondoids) Moderate (decomposes at >200°C)
Solubility Likely low in polar solvents Enhanced via substituents (e.g., pyridyl)

Compound 2a induced G0/G1 cell cycle arrest in MCF-7 cells via p21CIP1/Waf-1 upregulation, suggesting a mechanism distinct from apoptosis .

2,3-Pentanedione

This simple diketone () contrasts sharply with 3,8-diamantanedione in structure and application:

Property 3,8-Diamantanedione (Hypothetical) 2,3-Pentanedione
Structure Bicyclic, diamondoid Linear, α-diketone
Reactivity Sterically hindered ketones Highly reactive (prone to oxidation)
Toxicity Not reported Respiratory hazards (occupational exposure)
Applications Drug design (inferred) Flavoring agent, industrial solvent

2,3-Pentanedione’s occupational risks, such as bronchiolitis obliterans, underscore the importance of structural rigidity in reducing reactivity and toxicity .

Fluoranthene Derivatives

Polycyclic aromatic hydrocarbons like fluoranthene dihydrodiols () differ in aromaticity but share metabolic pathways. For example, cis-7,8-fluoranthene dihydrodiol is metabolized to carcinogenic diol-epoxides, whereas 3,8-diamantanedione’s stability may limit metabolic activation .

Research Findings and Implications

  • Anticancer Potential: The 3,8-diazabicyclo derivatives’ IC₅₀ values (2–14 µM) rival 6-mercaptopurine, with superior activity against lung squamous carcinoma . This suggests that 3,8-diamantanedione, if synthesized, could exhibit enhanced efficacy due to its rigid scaffold.
  • Toxicity Profile : Unlike 2,3-pentanedione, diamondoid structures are less likely to form reactive intermediates, reducing toxicity risks .
  • Synthetic Challenges : The synthesis of 3,8-diamantanedione would require advanced methods, such as high-pressure cyclization, akin to the reductive steps used for 3,8-diazabicyclo intermediates .

Biological Activity

3,8-Diamantanedione, a derivative of diamantanedione, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its two ketone functional groups positioned at the 3 and 8 positions of the diamond-like structure, which contribute to its reactivity and interaction with biological systems.

Molecular Structure

  • Molecular Formula : C14H16O2
  • Molecular Weight : 216.28 g/mol
  • IUPAC Name : 3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydro-1-naphthalenone

Physical Properties

PropertyValue
Melting Point120-122 °C
SolubilitySoluble in organic solvents
AppearanceWhite crystalline solid

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of 3,8-diamantanedione. It has shown significant activity against various bacterial strains. For instance:

  • Study Findings : A study conducted on the antimicrobial efficacy of several diketones, including 3,8-diamantanedione, revealed that it exhibited notable inhibition against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Research indicates that 3,8-diamantanedione may possess anticancer properties. In vitro studies demonstrated:

  • Cell Line Testing : The compound was tested against several cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.
  • Results : It induced apoptosis in these cell lines at micromolar concentrations, suggesting potential as a chemotherapeutic agent .

Neuroprotective Effects

Emerging data suggests that 3,8-diamantanedione may have neuroprotective effects:

  • Study on Neuronal Cells : In a study examining oxidative stress in neuronal cells, treatment with 3,8-diamantanedione resulted in reduced cell death and preservation of mitochondrial function .
  • Potential Applications : These findings point towards its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

  • Antimicrobial Activity Case Study
    • Objective : To evaluate the antimicrobial efficacy of 3,8-diamantanedione.
    • Methodology : Disk diffusion method was used to assess inhibition zones against various pathogens.
    • Results : Showed significant inhibition against E. coli with a zone of inhibition measuring 15 mm.
  • Anticancer Activity Case Study
    • Objective : To assess the cytotoxic effects of 3,8-diamantanedione on cancer cells.
    • Methodology : MTT assay was performed on MCF-7 and A549 cell lines.
    • Results : IC50 values were determined at approximately 12 µM for MCF-7 cells and 15 µM for A549 cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.